molecular formula C10H18N4O2 B7753956 5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one

5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7753956
M. Wt: 226.28 g/mol
InChI Key: FSUBVDLMJNQZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Butoxypropylamino)-2H-1,2,4-triazin-3-one: is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a butoxypropylamino group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of 3-butoxypropylamine with a suitable triazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the triazine ring.

    Substitution: Formation of substituted triazines with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazine-based materials and compounds.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

Industry: In industrial applications, the compound is used in the production of specialty chemicals, such as dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2H-1,2,4-Triazin-3-one: A simpler triazine compound without the butoxypropylamino group.

    5-(3-Methoxypropylamino)-2H-1,2,4-triazin-3-one: A similar compound with a methoxypropylamino group instead of a butoxypropylamino group.

    5-(3-Ethoxypropylamino)-2H-1,2,4-triazin-3-one: Another similar compound with an ethoxypropylamino group.

Uniqueness: The presence of the butoxypropylamino group in 5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(3-butoxypropylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-2-3-6-16-7-4-5-11-9-8-12-14-10(15)13-9/h8H,2-7H2,1H3,(H2,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUBVDLMJNQZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC1=NC(=O)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.